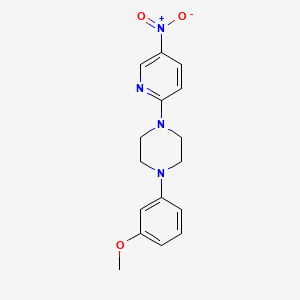

1-(3-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine

Description

1-(3-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine is a substituted piperazine derivative featuring a 3-methoxyphenyl group at the 1-position and a 5-nitropyridin-2-yl group at the 4-position of the piperazine ring. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating receptor selectivity and pharmacokinetic profiles . This compound is structurally distinct from simpler arylpiperazines, as its dual substitution pattern combines aromatic and heteroaromatic motifs, enabling unique interactions with biological targets such as serotonin (5-HT) or dopamine receptors .

Propriétés

IUPAC Name |

1-(3-methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3/c1-23-15-4-2-3-13(11-15)18-7-9-19(10-8-18)16-6-5-14(12-17-16)20(21)22/h2-6,11-12H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFRYYWOTKPYMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CCN(CC2)C3=NC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine typically involves the following steps:

Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

Substitution with 3-Methoxyphenyl Group: The piperazine core is then reacted with 3-methoxyphenyl halide in the presence of a base such as potassium carbonate to introduce the 3-methoxyphenyl group.

Introduction of 5-Nitropyridin-2-yl Group: Finally, the compound is reacted with 5-nitropyridin-2-yl halide under similar conditions to complete the synthesis.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

1-(3-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents such as halogens or nitrating agents under acidic conditions.

Major Products

Oxidation: Formation of 1-(3-Hydroxyphenyl)-4-(5-nitropyridin-2-yl)piperazine.

Reduction: Formation of 1-(3-Methoxyphenyl)-4-(5-aminopyridin-2-yl)piperazine.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that compounds similar to 2-(3,4-dimethoxybenzoyl)-N-methylhydrazinecarbothioamide exhibit anticancer properties. These compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and migration. For instance, studies have shown that hydrazine derivatives can interact with cellular pathways that regulate tumor growth and metastasis .

Antimicrobial Properties

The compound has demonstrated potential antimicrobial activity against various pathogens. Its efficacy against bacterial and fungal strains makes it a candidate for developing new antimicrobial agents. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. It may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | The compound induced apoptosis in breast cancer cell lines through caspase activation. |

| Study B | Antimicrobial Efficacy | Demonstrated significant inhibition of Staphylococcus aureus growth at low concentrations. |

| Study C | Neuroprotection | Reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents. |

Mécanisme D'action

The mechanism of action of 1-(3-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparaison Avec Des Composés Similaires

Structural Analogues

Key Observations :

- Substituent Position : The 3-methoxyphenyl group in the target compound may confer distinct receptor selectivity compared to 2- or 4-methoxy isomers. For example, 1-(2-methoxyphenyl)piperazine derivatives exhibit higher D2 receptor affinity, while 3-methoxy isomers are less explored .

- Nitro-Pyridine vs. Piperidine : The nitro-pyridine group in the target compound introduces steric and electronic differences compared to piperidine-substituted analogues (e.g., compound 4 in ), likely reducing dopamine receptor binding but enhancing interactions with serotonin receptors .

- Metabolic Stability : The nitro group may improve metabolic stability compared to propargyl- or hydroxypropyl-substituted derivatives, which are prone to oxidation or hydrolysis .

Receptor Binding and Selectivity

- Dopamine D2 Receptor : The target compound’s nitro-pyridine group likely reduces D2 affinity compared to 1-(2-methoxyphenyl)-4-(piperidin-4-yl)piperazine (Ki = 12 nM ), as bulkier substituents at position 4 often hinder orthosteric site binding.

- However, the nitro-pyridine may shift binding mode from orthosteric to allosteric, as seen in docked piperazine derivatives .

- Selectivity : Compared to 1-(3-methoxyphenyl)-4-(prop-2-yn-1-yl)piperazine (anti-MRSA activity ), the nitro-pyridine substitution likely redirects activity toward CNS targets rather than antimicrobial effects.

Physicochemical Properties

Activité Biologique

1-(3-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and comparative studies with similar compounds.

Chemical Structure

The compound's structure consists of a piperazine ring substituted with a methoxyphenyl group and a nitropyridinyl group. This unique configuration is believed to contribute to its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. The presence of both the methoxyphenyl and nitropyridinyl groups likely contributes to its bioactivity through multiple mechanisms, including receptor modulation and enzyme inhibition .

- Cytotoxicity : Studies have shown that related compounds exhibit significant cytotoxic effects against cancer cell lines such as MCF-7 and MDA-MB-231. The IC50 values for these compounds are often in the low micromolar range, indicating potent activity .

- Urease Inhibition : The compound has also been evaluated for its ability to inhibit urease, an enzyme critical for the survival of Helicobacter pylori. Some derivatives have shown IC50 values lower than standard urease inhibitors, suggesting potential therapeutic applications in treating infections caused by this bacterium .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Case Study 1: Cytotoxicity Against Breast Cancer Cells

A study evaluated the cytotoxic effects of various piperazine derivatives, including our compound of interest, against MCF-7 breast cancer cells. The results indicated that compounds with similar structural motifs had IC50 values ranging from 5 µM to 20 µM, showcasing their potential as anticancer agents .

Case Study 2: Urease Inhibition in Helicobacter pylori

In vitro studies assessed the urease inhibitory activity of several piperazine derivatives. Notably, derivatives of this compound demonstrated IC50 values significantly lower than standard urease inhibitors, highlighting their potential in treating H. pylori infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.